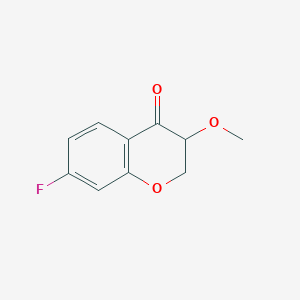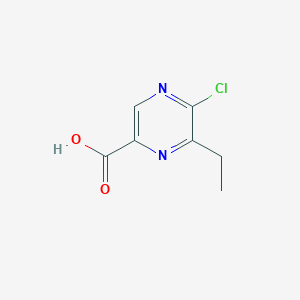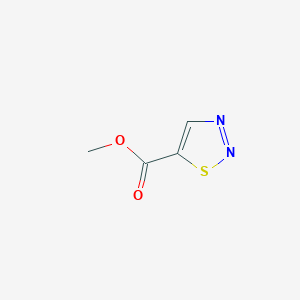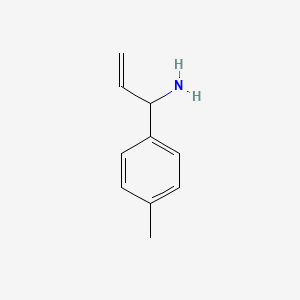
4-(2,2,2-Trifluoroacetyl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2,2-Trifluoroacetyl)nicotinonitrile is a chemical compound with the molecular formula C8H3F3N2O and a molecular weight of 200.12 g/mol . It is a derivative of nicotinonitrile, characterized by the presence of a trifluoroacetyl group at the 4-position of the pyridine ring. This compound is primarily used in research and development settings and is not intended for human use .
Preparation Methods
The synthesis of 4-(2,2,2-Trifluoroacetyl)nicotinonitrile involves several steps. One common method starts with the reaction of vinyl ethyl ether and trifluoroacetyl chloride in the presence of a catalyst to form 4-ethoxy-1,1,1-trifluoro-3-alkene-2-ketone. This intermediate is then reacted with 3-amino acrylonitrile under specific conditions (50-100°C for 3-9 hours) to yield 4-trifluoromethyl nicotinonitrile . The reaction conditions typically involve the use of catalysts such as sodium hydroxide, potassium hydroxide, sodium hydride, sodium methoxide, sodium ethoxide, or potassium tert-butoxide .
Chemical Reactions Analysis
4-(2,2,2-Trifluoroacetyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2,2,2-Trifluoroacetyl)nicotinonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2,2,2-Trifluoroacetyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. For example, in cancer research, it has been shown to disrupt key cellular signaling pathways by binding to targets such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) . These interactions lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
4-(2,2,2-Trifluoroacetyl)nicotinonitrile can be compared with other nicotinonitrile derivatives, such as:
4-(2,2,2-Trifluoroethoxy)nicotinonitrile: Similar in structure but with an ethoxy group instead of an acetyl group.
Furo[2,3-b]pyridine derivatives: These compounds also contain a pyridine ring and have shown various biological activities, including anticancer properties.
Nicotinic acid derivatives: These compounds are structurally related and have applications in pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its trifluoroacetyl group, which imparts distinct chemical and biological properties, making it valuable for specific research applications.
Properties
Molecular Formula |
C8H3F3N2O |
|---|---|
Molecular Weight |
200.12 g/mol |
IUPAC Name |
4-(2,2,2-trifluoroacetyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H3F3N2O/c9-8(10,11)7(14)6-1-2-13-4-5(6)3-12/h1-2,4H |
InChI Key |
CTKPNRNSCRVCAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1C(=O)C(F)(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B15234103.png)






![10-dodecyl-5,15-dihexyl-6,14-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,7,13,17-tetrathia-10-azapentacyclo[9.6.0.02,9.04,8.012,16]heptadeca-1(11),2(9),4(8),5,12(16),14-hexaene](/img/structure/B15234136.png)

![Hexahydrospiro[[1,3]dioxolane-2,7'-pyrido[1,2-a]pyrazin]-3'(2'H)-one](/img/structure/B15234146.png)
![3-(2H,3H-Benzo[3,4-E]1,4-dioxan-6-YL)(3S)-3-aminopropanoic acid](/img/structure/B15234152.png)
![Dimethyl 2-((4AS,8AR)-6-phenyltetrahydro-[1,3]dioxino[5,4-D][1,3]dioxin-2-YL)malonate](/img/structure/B15234163.png)
